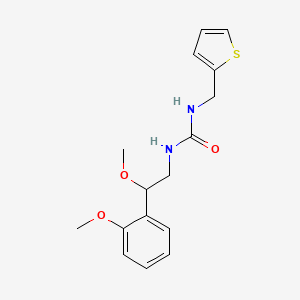

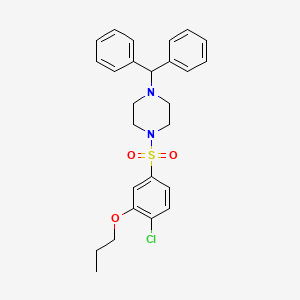

![molecular formula C18H11ClN2O2S B2890375 N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide CAS No. 477500-52-0](/img/structure/B2890375.png)

N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of substituted anilines with various reagents . For instance, 2-substituted benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

Benzoxazole derivatives exhibit various chemical reactions. For instance, 4-chloro-1,2,3-dithiazoles, especially 5-arylimino derivatives, showed a great potential for the synthesis of multiple heterocycles, such as 1,2,4-thiadiazoles, isothiazoles, benzoxazines and benzothiazines, benzimidazoles, quinazolones, benzothiazoles, and benzoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined by various techniques. For instance, the yield, melting range, and spectroscopic data (IR, 1H-NMR, 13C-NMR) can provide valuable information about the compound .科学的研究の応用

Pharmaceutical Applications

Benzoxazole derivatives, such as the compound , are found within the chemical structures of various pharmaceutical drugs . For example, Suvorexant, an orexin receptor antagonist used to treat insomnia, contains a benzoxazole structure .

Antifungal Agents

Benzoxazoles belong to the group of well-known antifungal agents . They exhibit antioxidant, antiallergic, antitumoral, and antiparasitic activity , making them valuable in the development of new antifungal treatments.

Optical Brighteners

Benzoxazole derivatives are also of interest for optical brighteners in laundry detergents . They exhibit intense fluorescence, which is utilized in the development of optical brighteners .

Alzheimer’s Disease Treatment

Suvorexant, a drug containing a benzoxazole structure, has been approved for treating sleep disorders in Alzheimer’s disease . It was reported to have a lower potential for abuse, and be generally safer, than other sleep medications frequently used in aging populations .

Circadian Rhythm Regulation

In the APP/PS1 mouse model of AD, suvorexant was shown to improve circadian rhythms and cognitive function, restore hippocampal synaptic plasticity, and reduce Aβ plaque deposition in the hippocampus and cortex .

Cancer Treatment

Some benzoxazole derivatives have shown promising results against certain types of cancer. For example, one compound exhibited high activity against Melanoma-MDA-MB-435, Leukemia-K-562 (Bcr-Abl+ve), and Breast Cancer-MDA-MB-468 cell lines .

作用機序

Target of Action

The primary target of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by cleaving protein antigens into peptides that are presented on the cell surface to the immune system .

Biochemical Pathways

antigen processing and presentation pathway . By inhibiting Cathepsin S, the compound could affect the processing of protein antigens, thereby influencing the immune response .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate the immune response . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and more. For instance, the compound’s efficacy could be affected by the presence of other molecules that compete for the same binding site on Cathepsin S .

将来の方向性

The future directions in the research of benzoxazole derivatives are promising. Given their wide range of pharmacological applications, there is a high level of interest in the synthetic approaches of new benzoxazole derivatives and many researchers are exploring the potential applicability of this important pharmacophoric scaffold .

特性

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)23-18/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFUEVQESVLWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)

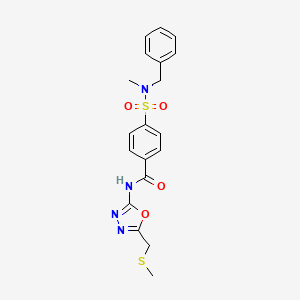

![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)

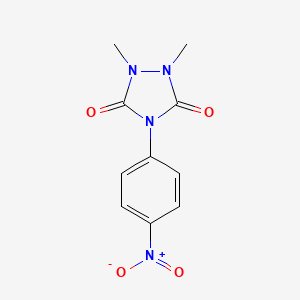

![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)

![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)

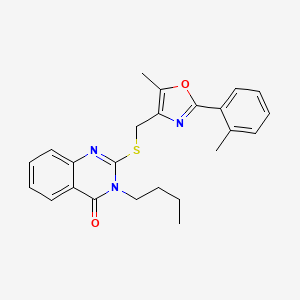

![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)